molecular formula C12H10N2O6 B8280672 ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate

ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate

Cat. No.: B8280672
M. Wt: 278.22 g/mol
InChI Key: KZGBADQGBKGUGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate is an organic compound with the molecular formula C12H10N2O6 This compound is known for its unique chemical structure, which includes a cyano group, a nitrophenyl group, and a dihydroxyphenyl group

Preparation Methods

ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate is typically synthesized via a Knoevenagel condensation reaction. This reaction involves the condensation of ethyl cyanoacetate with 3,4-dihydroxy-5-nitrobenzaldehyde in the presence of a base, such as piperidine, and ethanol as the solvent . The reaction mixture is then heated under reflux conditions to yield the desired product. The compound can be further purified by recrystallization from ethanol .

Chemical Reactions Analysis

ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate undergoes various chemical reactions, including:

Scientific Research Applications

ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate involves its interaction with specific molecular targets and pathways. For example, as a COMT inhibitor, it binds to the active site of the enzyme, preventing the methylation of catecholamines. This inhibition can lead to increased levels of neurotransmitters such as dopamine, which may have therapeutic effects in conditions like Parkinson’s disease . Additionally, its anticancer activity is believed to be due to its ability to induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and disrupting mitochondrial function .

Comparison with Similar Compounds

ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate can be compared with other similar compounds, such as:

    Entacapone: A well-known COMT inhibitor used in the treatment of Parkinson’s disease.

    Nitecapone: Another COMT inhibitor with a similar structure but different pharmacokinetic properties.

    Tolcapone: A potent COMT inhibitor with a similar mechanism of action.

Properties

Molecular Formula

C12H10N2O6

Molecular Weight

278.22 g/mol

IUPAC Name

ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate

InChI

InChI=1S/C12H10N2O6/c1-2-20-12(17)8(6-13)3-7-4-9(14(18)19)11(16)10(15)5-7/h3-5,15-16H,2H2,1H3

InChI Key

KZGBADQGBKGUGS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1=CC(=C(C(=C1)O)O)[N+](=O)[O-])C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

The procedure described in Example 4 was repeated using 1.0 g of 3,4-dihydroxy-5-nitrobenzaldehyde, 0.9 g of ethyl cyanoacetate and 0.15 g of ammonium acetate in 10 ml of ethanol. Yield 0.87 g (57%), m.p. 205°-210° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step Two
Quantity
0.15 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

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